N,N'-bis(2-ethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-BIS(2-ETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes two ethylphenyl groups, a methoxyphenyl group, and a piperazine ring attached to a triazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(2-ETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the ethylphenyl and methoxyphenyl groups. The piperazine ring is then attached to the triazine core through nucleophilic substitution reactions. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS(2-ETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, bases, and solvents such as dichloromethane and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N2,N4-BIS(2-ETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N4-BIS(2-ETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: A similar compound used in organic electronic devices.
N4,N4-Di(biphenyl-4-yl)-N4′-(naphthalen-1-yl)-N4′-phenyl-biphenyl-4,4′-diamine: Another related compound with applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Uniqueness
N2,N4-BIS(2-ETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C30H35N7O |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-N,4-N-bis(2-ethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C30H35N7O/c1-4-22-10-6-8-12-26(22)31-28-33-29(32-27-13-9-7-11-23(27)5-2)35-30(34-28)37-20-18-36(19-21-37)24-14-16-25(38-3)17-15-24/h6-17H,4-5,18-21H2,1-3H3,(H2,31,32,33,34,35) |
InChI Key |
NHHXXGHXOLFVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)NC5=CC=CC=C5CC |
Origin of Product |
United States |
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